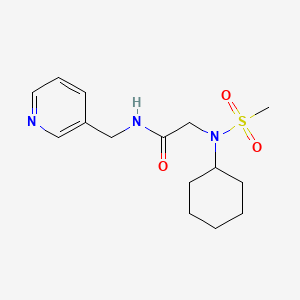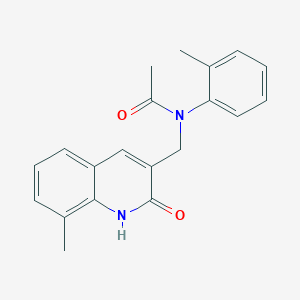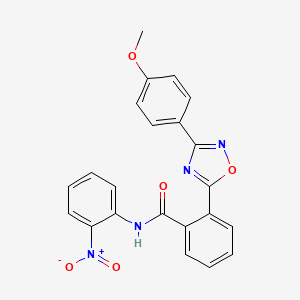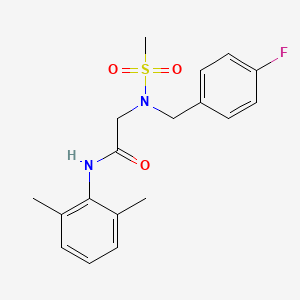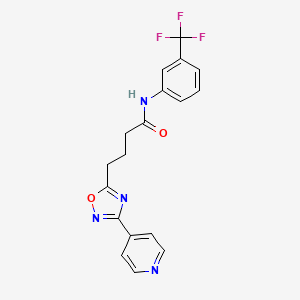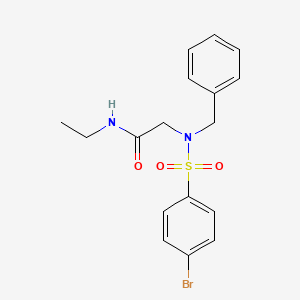
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CES-101 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of CES-101 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the metabolism of dopamine and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
CES-101 has been found to have a range of biochemical and physiological effects. These effects include an increase in dopamine and norepinephrine levels in the brain, as well as an increase in heart rate and blood pressure. Additionally, CES-101 has been found to have an analgesic effect, which makes it a promising candidate for the treatment of pain.
実験室実験の利点と制限
One of the main advantages of using CES-101 in lab experiments is its ability to modulate the activity of dopamine and norepinephrine. This makes it a useful tool for investigating the role of these neurotransmitters in a range of physiological processes. However, one of the limitations of using CES-101 is its potential for toxicity at high doses. Careful dosing and monitoring are required to ensure that the compound is used safely in lab experiments.
将来の方向性
There are several potential future directions for research on CES-101. One area of interest is the use of this compound in the treatment of pain. CES-101 has been found to have an analgesic effect, and further research is needed to determine its potential as a pain medication. Additionally, CES-101 may have potential as a treatment for certain psychiatric disorders, such as depression and anxiety. Further research is needed to investigate the efficacy and safety of this compound in these applications.
合成法
The synthesis of CES-101 involves several steps, including the reaction of 4-piperidone with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with 3-chloro-4-ethoxybenzenesulfonyl chloride to form CES-101. The synthesis of this compound has been well-documented in the scientific literature and has been successfully replicated in numerous studies.
科学的研究の応用
CES-101 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of CES-101 as a tool for investigating the role of certain neurotransmitters in the brain. This compound has been found to modulate the activity of dopamine and norepinephrine, which are two key neurotransmitters involved in a range of physiological processes.
特性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-3-9-19-17(21)13-7-10-20(11-8-13)25(22,23)14-5-6-16(24-4-2)15(18)12-14/h3,5-6,12-13H,1,4,7-11H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXASKVVCLIFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

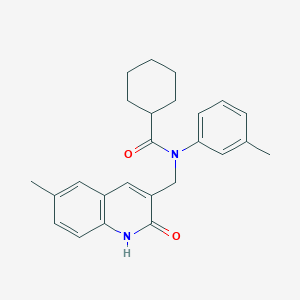

![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
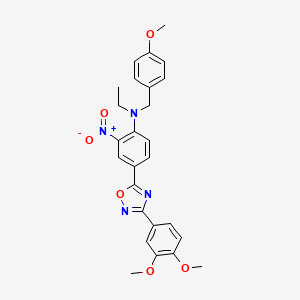

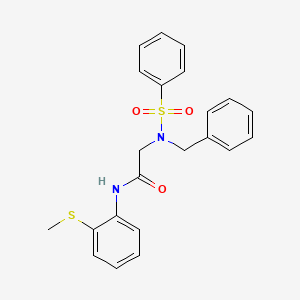
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)
